molecular formula C20H15NO B160687 9-Benzyl-9H-carbazole-3-carbaldehyde CAS No. 54117-37-2

9-Benzyl-9H-carbazole-3-carbaldehyde

Cat. No. B160687
Key on ui cas rn: 54117-37-2
M. Wt: 285.3 g/mol
InChI Key: GSNXZYWQXATWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080566B1

Procedure details

A 50-mL 3-necked round-bottomed flask was charged with N,N-dimethylformamide (400 mg, 5.42 mmol, 2.80 equiv, 99%). To this, POCl3 (700 mg, 4.56 mmol, 2.40 equiv, 99%) was added drop wise with stirring at 0° C. and allowed to stir at room temperature for 1 hour. To this mixture was added 9-benzyl-9H-carbazole (500 mg, 1.93 mmol, 1.00 equiv, 99%) in small portions at 45° C. over 5 minutes. Then, the temperature was raised to 95° C. in an oil bath and allowed to stir for 18 hours. The progress was monitored by TLC (EtOAc:PE=1:4). Upon completion, the reaction mixture was cooled down to room temperature and quenched with water (20 mL). The resulting mixture was allowed to stir for an additional 4 hours at room temperature. The solids were collected by filtration and dried to afford 9-benzyl-9H-carbazole-3-carbaldehyde as green solid (200 mg, 36.1%). LCMS: [M+H]+: 286
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].O=P(Cl)(Cl)Cl.[CH2:11]([N:18]1[C:30]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[C:24]2[C:19]1=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CCOC(C)=O>[CH2:11]([N:18]1[C:19]2[CH:20]=[CH:21][C:22]([CH:3]=[O:4])=[CH:23][C:24]=2[C:25]2[C:30]1=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the temperature was raised to 95° C. in an oil bath
STIRRING
Type
STIRRING
Details
to stir for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction mixture was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (20 mL)
STIRRING
Type
STIRRING
Details
to stir for an additional 4 hours at room temperature
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 36.1%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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